2-Methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-butenyl acetate
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Overview
Description
2-Methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-butenyl acetate is an organic compound known for its unique structure and properties. It is a derivative of cyclopentene and is characterized by the presence of an acetate group. This compound is often used in various scientific research applications due to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-butenyl acetate typically involves the sequential aldol condensation of campholenaldehyde with propanal, followed by hydrogenation and reduction . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The process may also include purification steps such as distillation or crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-butenyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-Methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-butenyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and interactions.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the production of fragrances and flavorings due to its distinctive odor profile.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-butenyl acetate involves its interaction with specific molecular targets and pathways. The acetate group can participate in esterification reactions, while the cyclopentene ring can undergo various transformations. These interactions can affect biological systems in diverse ways, making the compound a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)butanol: This compound shares a similar structure but lacks the acetate group, leading to different chemical properties and applications.
3-Cyclopentene-1-butanol: Another related compound with a simpler structure, used in different contexts.
Properties
CAS No. |
94231-48-8 |
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Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
[(E)-2-methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-enyl] acetate |
InChI |
InChI=1S/C15H24O2/c1-11(10-17-13(3)16)6-8-14-9-7-12(2)15(14,4)5/h6-7,14H,8-10H2,1-5H3/b11-6+ |
InChI Key |
NYOLTLWONQGFNE-IZZDOVSWSA-N |
Isomeric SMILES |
CC1=CCC(C1(C)C)C/C=C(\C)/COC(=O)C |
Canonical SMILES |
CC1=CCC(C1(C)C)CC=C(C)COC(=O)C |
Origin of Product |
United States |
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